(4-iodophenyl)methyl pentyl carbonate
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Overview
Description
(4-iodophenyl)methyl pentyl carbonate is an organic compound with the molecular formula C13H17IO3. This compound is characterized by the presence of an iodophenyl group attached to a methyl pentyl carbonate moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-iodophenyl)methyl pentyl carbonate typically involves the reaction of 4-iodobenzyl alcohol with pentyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
4-iodobenzyl alcohol+pentyl chloroformate→(4-iodophenyl)methyl pentyl carbonate+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(4-iodophenyl)methyl pentyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate group to alcohols.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiolates (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-iodophenyl)methyl pentyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-iodophenyl)methyl pentyl carbonate involves its interaction with specific molecular targets. The iodophenyl group can participate in electrophilic aromatic substitution reactions, while the carbonate group can undergo hydrolysis to release carbon dioxide and alcohol. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (4-bromophenyl)methyl pentyl carbonate
- (4-chlorophenyl)methyl pentyl carbonate
- (4-fluorophenyl)methyl pentyl carbonate
Comparison
Compared to its halogenated analogs, (4-iodophenyl)methyl pentyl carbonate exhibits unique reactivity due to the larger atomic radius and higher polarizability of iodine. This can influence its chemical behavior and interactions in various reactions, making it distinct from its brominated, chlorinated, and fluorinated counterparts.
Properties
CAS No. |
60075-67-4 |
---|---|
Molecular Formula |
C13H17IO3 |
Molecular Weight |
348.18 g/mol |
IUPAC Name |
(4-iodophenyl)methyl pentyl carbonate |
InChI |
InChI=1S/C13H17IO3/c1-2-3-4-9-16-13(15)17-10-11-5-7-12(14)8-6-11/h5-8H,2-4,9-10H2,1H3 |
InChI Key |
ZEBYPAFVOKEDKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)OCC1=CC=C(C=C1)I |
Origin of Product |
United States |
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